2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride
Overview
Description
2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride is a derivative of 2-Phenylethylamine, which is a water-soluble amine . It is often referred to simply as “phenethylamine” . 2-Phenylethylamine occurs widely in nature: in animals, plants, fungi, and bacteria alike .
Synthesis Analysis
2-Phenylethylamine has been known since at least 1890 and was synthesized in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University via the reduction of benzyl cyanide with sodium in ethanol . Later synthetic methods included benzyl cyanide reduction with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .Molecular Structure Analysis
The molecular structure of 2-Phenylethylamine, a derivative of 2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride, is C8H11N . The molecular weight is 121.18 g/mol .Chemical Reactions Analysis
2-Phenylethylamine is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines . Noted chemist/psychopharmacologist Alexander Shulgin performed extensive research on 2-phenylethylamine derivatives .Physical And Chemical Properties Analysis
2-Phenylethylamine is a water-soluble amine with a fishy odor . It is often referred to simply as “phenethylamine” .Safety And Hazards
2-Phenylethylamine is classified as a flammable liquid (category 4), may be corrosive to metals (category 1), toxic if swallowed (category 3), causes severe skin burns and eye damage (category 1B), causes serious eye damage (category 1), and is harmful to aquatic life (short-term acute hazard, category 3) .
Future Directions
2-Phenethylamines have been the subject of extensive research in medicinal chemistry . Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds . Future research may focus on discovering new bioactive 2-phenethylamines .
properties
IUPAC Name |
2-phenyl-2-(2-phenylethylamino)acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2.ClH/c17-13-16(15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14;/h1-10,16,18H,11-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJAJQABJSXXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(C#N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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